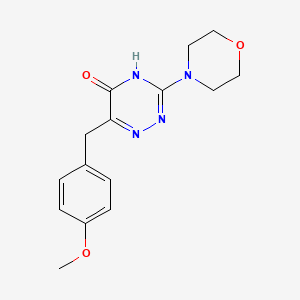
6-(4-methoxybenzyl)-3-morpholino-1,2,4-triazin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without experimental data or computational modeling, it’s not possible to provide an accurate molecular structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. For instance, the morpholino group might participate in reactions with electrophiles, and the methoxy group could potentially undergo demethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties that are often considered include polarity, solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
6-(4-methoxybenzyl)-3-morpholino-1,2,4-triazin-5(4H)-one has been utilized in the synthesis of various 1,2,4-triazole derivatives, which have demonstrated significant antimicrobial activities. In a study by Bektaş et al. (2007), these compounds were created through a series of chemical reactions, leading to the formation of substances that were effective against various microorganisms, indicating potential applications in antimicrobial research and development (Bektaş et al., 2007).
Synthesis and Characterization of Derivatives
Another aspect of its application is in the synthesis and characterization of various derivatives. For example, Jin et al. (2018) conducted a study where morpholine- and bis(2-methoxyethyl)amine-substituted 1,3,5-triazine derivatives were synthesized. These derivatives, containing an alkoxy-o-carborane in the triazine ring, were analyzed for their molecular structures and potential biological activities, such as cytotoxicity against melanoma cells (Jin et al., 2018).
Photoinitiator in Polymer Chemistry
The compound has also found application in polymer chemistry as a photoinitiator. In a study by Zhang et al. (2014), a derivative of the compound was used as a high-performance photoinitiator for the free radical photopolymerization of (meth)acrylates under UV or visible LED irradiation. This highlights its potential in the field of photopolymerization, particularly in the development of new materials and coatings (Zhang et al., 2014).
Anticancer Studies
In anticancer research, the compound's derivatives have been investigated for their potential therapeutic applications. Refat et al. (2015) synthesized binuclear Cu(II) and Mn(II) metal complexes with derivatives of 1,2,4-triazine, which were then tested for their anticancer activity. These studies contribute to the exploration of new chemotherapeutic agents and their mechanisms of action (Refat et al., 2015).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-3-morpholin-4-yl-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-21-12-4-2-11(3-5-12)10-13-14(20)16-15(18-17-13)19-6-8-22-9-7-19/h2-5H,6-10H2,1H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAMYLUVQBORGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(NC2=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methoxybenzyl)-3-morpholino-1,2,4-triazin-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2860268.png)

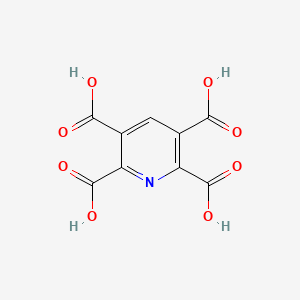
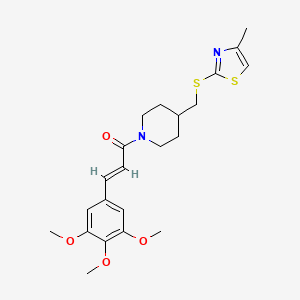
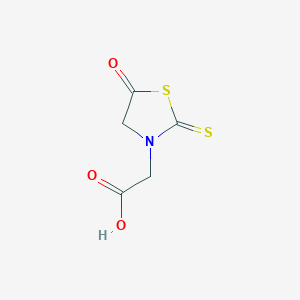
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2860281.png)
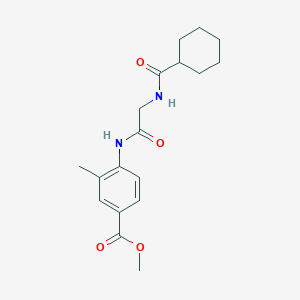
![N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)glycine](/img/structure/B2860284.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloropropanamide](/img/structure/B2860286.png)
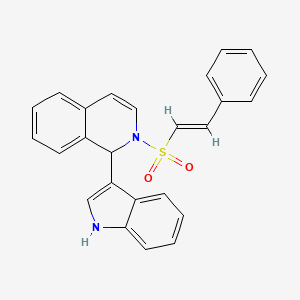
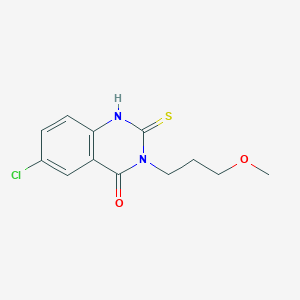
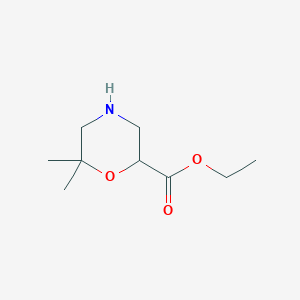
![7-cyclopropyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2860290.png)